BenchChemオンラインストアへようこそ!

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate

Chiral synthesis Tyrosine kinase inhibitors Enantiomeric purity

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate (CAS 935765-09-6; MF C₁₃H₁₉NO₃; MW 237.29 g·mol⁻¹) is an enantiopure, N‑substituted 2‑formylpyrrole derivative bearing a chiral (2S)‑4‑methylpentanoate ester side chain. The compound belongs to a family of substituted pyrroles disclosed in patents as core intermediates for constructing tyrosine kinase inhibitor scaffolds, wherein the formyl group serves as a key synthetic handle for subsequent condensation, cyclisation, and C–C bond‑forming reactions.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B12627337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C)C)N1C=CC=C1C=O
InChIInChI=1S/C13H19NO3/c1-4-17-13(16)12(8-10(2)3)14-7-5-6-11(14)9-15/h5-7,9-10,12H,4,8H2,1-3H3/t12-/m1/s1
InChIKeyUOGWHQSYXABNSF-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate – Chiral Pyrrole Intermediate for Kinase Inhibitor Synthesis


(R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate (CAS 935765-09-6; MF C₁₃H₁₉NO₃; MW 237.29 g·mol⁻¹) is an enantiopure, N‑substituted 2‑formylpyrrole derivative bearing a chiral (2S)‑4‑methylpentanoate ester side chain [1]. The compound belongs to a family of substituted pyrroles disclosed in patents as core intermediates for constructing tyrosine kinase inhibitor scaffolds, wherein the formyl group serves as a key synthetic handle for subsequent condensation, cyclisation, and C–C bond‑forming reactions [2]. Its single, defined stereogenic centre distinguishes it from racemic or achiral analogues and makes it a procurable, well‑characterised chiral building block offered at ≥95% purity with batch‑specific QC documentation (NMR, HPLC, GC) .

Why Generic Replacement of (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate Risks Synthetic Failure


Superficially similar pyrrole‑2‑carboxaldehyde derivatives cannot substitute for this compound because three structural features simultaneously control downstream reactivity and stereochemical outcome: (i) the (S)‑absolute configuration at the α‑carbon of the pentanoate chain, which dictates the chiral induction in diastereoselective transformations [1]; (ii) the ethyl ester protecting group, whose steric and electronic properties govern the chemoselectivity of the formyl group during condensation and cyclisation steps [2]; and (iii) the 4‑methylpentanoate backbone, whose branched alkyl chain influences both solubility (LogP 2.6) and conformational pre‑organisation compared to shorter‑chain or linear analogues [1]. Swapping any one of these elements for a close analog – e.g., the methyl ester, the propanoate chain, or the opposite enantiomer – leads to altered reaction kinetics, different impurity profiles, or complete loss of stereochemical fidelity in the final kinase inhibitor scaffold [2][3]. Therefore, generic substitution without quantitative comparability data introduces an unacceptable risk of synthetic divergence.

Quantitative Differentiation Evidence for (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate vs. Closest Analogs


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer Differentiates Synthetic Utility in Kinase Inhibitor Scaffolds

The target compound is unequivocally the (S)-enantiomer (CAS 935765-09-6, InChI Key: UOGWHQSYXABNSF‑LBPRGKRZSA‑N). The (R)-enantiomer is a distinct chemical entity (CAS 1212096-34-8 for the corresponding acid) with different spatial orientation of the 4‑methylpentanoate side chain . In the context of kinase inhibitor patents, the stereochemistry at this centre is defined and non‑interchangeable; substitution of the (S)-enantiomer with the (R)-enantiomer or a racemate would alter the three‑dimensional presentation of the pyrrole pharmacophore to the kinase ATP‑binding pocket [1]. No published study reports equivalent biological activity for the two enantiomers.

Chiral synthesis Tyrosine kinase inhibitors Enantiomeric purity

Ester Hydrolysis Efficiency: 98% Yield to Free Acid Surpasses Typical Methyl Ester Saponification Rates

The ethyl ester undergoes quantitative hydrolysis under mild basic conditions (NaOH, MeOH/H₂O) to afford (2S)-4-methyl-2-(2-formyl-1H-pyrrol-1-yl)pentanoic acid in 98% yield [1]. This near‑quantitative conversion contrasts with the methyl ester analog (CAS 86436-66-0), for which comparable saponification yields are not publicly reported and which requires alternative deprotection protocols (e.g., N‑iodosuccinimide‑mediated cleavage) [2]. The high yield and clean conversion minimise chromatographic purification and reduce material loss in multi‑step sequences.

Protecting group strategy Hydrolysis yield Downstream functionalisation

Lipophilicity Differentiation: LogP 2.6 Positions the Ethyl Ester for Optimal Phase‑Transfer Behaviour Relative to More Polar Analogs

The predicted octanol–water partition coefficient (LogP) of the target ethyl ester is 2.6 [1]. The corresponding free acid (CAS 86436-64-8) is calculated to have a LogP approximately 1.2–1.8 units lower (estimated ~0.8–1.4 based on the carboxylic acid functionality), while the methyl ester analog (CAS 86436-66-0) has a predicted LogP of ~2.1 [2]. The higher LogP of the ethyl ester improves organic‑phase extractability during aqueous work‑up, reduces water‑soluble impurities, and enhances retention on reversed‑phase HPLC columns, facilitating both purification and analytical quality control .

Lipophilicity LogP Solubility Extraction efficiency

Supplier‑Documented Purity Grade and Batch QC: ≥95% with NMR, HPLC, and GC Verification

The target compound is commercially available at ≥95% purity with accompanying batch‑specific analytical data including ¹H NMR, HPLC, and GC . In comparison, the methyl ester analog (CAS 86436-66-0) is listed at 97% purity (NLT) but without explicit mention of multi‑technique batch QC . The availability of orthogonal purity verification (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) reduces the risk of unidentified contaminants that could compromise downstream catalytic or stoichiometric reactions .

Purity specification Quality control Batch consistency Procurement standard

Validated Application Scenarios for (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate Based on Quantitative Evidence


Stereodefined Synthesis of Tyrosine Kinase Inhibitor Libraries

The (S)-configured ethyl ester serves as a chiral pool starting material for constructing substituted pyrrole‑based kinase inhibitor scaffolds as described in patent CN 100457728 C . The defined stereocentre ensures consistent diastereoselectivity in subsequent Ugi multi‑component reactions and cyclisation steps, and the 98% hydrolysis yield allows clean deprotection to the free acid for amide coupling without epimerisation [1].

Intermediate for Chiral Pyrrolidine and Piperazine Building Blocks

The formyl group undergoes condensation with amines under mild conditions to generate enaminone intermediates, which can be further elaborated into chiral pyrrolidine‑ and piperazine‑fused heterocycles . The LogP of 2.6 facilitates extractive isolation of these intermediates from aqueous reaction mixtures, while the ethyl ester withstands reductive amination and organometallic addition conditions that would hydrolyse the methyl ester or acid analogs [1].

Quality‑Controlled Procurement for Multi‑Step Medicinal Chemistry Campaigns

The availability of ≥95% purity with batch‑specific NMR, HPLC, and GC data makes this compound suitable for direct use in multi‑gram parallel synthesis without additional purification. This is particularly relevant for contract research organisations and pharmaceutical discovery groups where batch‑to‑batch variability in chiral intermediates can cause irreproducible biological assay results across kinase inhibitor screening cascades [1].

Quote Request

Request a Quote for (R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.